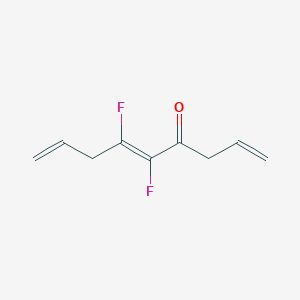

![molecular formula AlH2O10P3 B12835402 Aluminum;[hydroxy-[hydroxy(oxido)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B12835402.png)

Aluminum;[hydroxy-[hydroxy(oxido)phosphoryl]oxyphosphoryl] phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

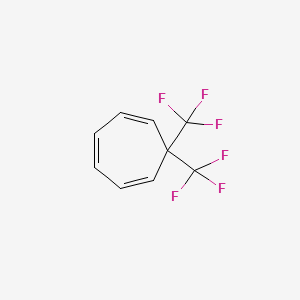

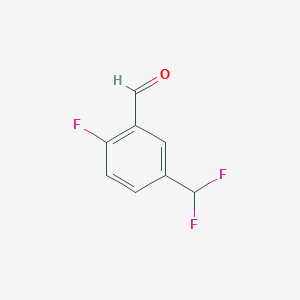

Aluminum;[hydroxy-[hydroxy(oxido)phosphoryl]oxyphosphoryl] phosphate, also known as aluminum dihydrogen tripolyphosphate, is an inorganic compound with the chemical formula AlH6O12P3. It is a white crystalline powder that is relatively stable and non-toxic. This compound is known for its excellent thermal stability and resistance to hydrolysis, making it valuable in various industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of aluminum;[hydroxy-[hydroxy(oxido)phosphoryl]oxyphosphoryl] phosphate typically involves the reaction of aluminum oxide (Al2O3) with phosphoric acid (H3PO4). The process can be summarized in the following steps:

Mixing: Aluminum oxide is mixed with phosphoric acid in a molar ratio of 0.5 to 0.2.

Dehydration: The mixture is gently heated to a temperature range of 100-200°C to remove water, forming an initial product.

Industrial Production Methods

In industrial settings, the production process is scaled up using similar principles. Large reactors and precise control of temperature and pressure are employed to ensure consistent quality and yield. The final product is cooled, filtered, and dried to obtain the pure compound.

Analyse Des Réactions Chimiques

Types of Reactions

Aluminum;[hydroxy-[hydroxy(oxido)phosphoryl]oxyphosphoryl] phosphate undergoes various chemical reactions, including:

Hydrolysis: Partial hydrolysis occurs when exposed to moisture over time.

Acid-Base Reactions: It is relatively stable in acidic conditions but can react with strong bases.

Complexation: Forms stable complexes with metal ions due to the presence of phosphate groups.

Common Reagents and Conditions

Hydrolysis: Water or moisture in the air.

Acid-Base Reactions: Strong acids like hydrochloric acid (HCl) or strong bases like sodium hydroxide (NaOH).

Complexation: Metal salts such as calcium chloride (CaCl2) or magnesium sulfate (MgSO4).

Major Products Formed

Hydrolysis: Produces partially hydrolyzed aluminum phosphate species.

Acid-Base Reactions: Forms aluminum salts and phosphoric acid derivatives.

Complexation: Produces metal-phosphate complexes.

Applications De Recherche Scientifique

Aluminum;[hydroxy-[hydroxy(oxido)phosphoryl]oxyphosphoryl] phosphate has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various organic reactions and as a precursor for the synthesis of other aluminum phosphate compounds.

Biology: Investigated for its potential use in biomaterials and as a component in drug delivery systems.

Medicine: Explored for its role in bone regeneration and as an adjuvant in vaccines.

Mécanisme D'action

The compound exerts its effects primarily through the formation of stable complexes with metal ions and the creation of protective phosphate layers on surfaces. These layers prevent corrosion and enhance the durability of materials. In biological systems, the phosphate groups interact with calcium ions, promoting bone mineralization and enhancing the efficacy of vaccines by stimulating the immune response.

Comparaison Avec Des Composés Similaires

Similar Compounds

Aluminum phosphate (AlPO4): Similar in composition but lacks the polymeric structure of aluminum;[hydroxy-[hydroxy(oxido)phosphoryl]oxyphosphoryl] phosphate.

Aluminum hydroxide (Al(OH)3): Commonly used as an antacid and in vaccine formulations but does not have the same thermal stability.

Calcium phosphate (Ca3(PO4)2): Widely used in bone grafts and dental applications but differs in its interaction with biological systems.

Uniqueness

This compound stands out due to its unique polymeric structure, which provides enhanced stability and reactivity. Its ability to form stable complexes with a variety of metal ions and its resistance to hydrolysis make it particularly valuable in industrial and biomedical applications .

Propriétés

Formule moléculaire |

AlH2O10P3 |

|---|---|

Poids moléculaire |

281.91 g/mol |

Nom IUPAC |

aluminum;[hydroxy-[hydroxy(oxido)phosphoryl]oxyphosphoryl] phosphate |

InChI |

InChI=1S/Al.H5O10P3/c;1-11(2,3)9-13(7,8)10-12(4,5)6/h;(H,7,8)(H2,1,2,3)(H2,4,5,6)/q+3;/p-3 |

Clé InChI |

QPLNUHHRGZVCLQ-UHFFFAOYSA-K |

SMILES canonique |

OP(=O)([O-])OP(=O)(O)OP(=O)([O-])[O-].[Al+3] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate](/img/structure/B12835339.png)

![(2E)-1-{4-[(3,5-Dichloro-4-pyridinyl)oxy]phenyl}-2-{[4-(trifluoromethyl)-2-pyridinyl]hydrazono}ethanone](/img/structure/B12835343.png)

![Ethyl 7-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12835348.png)

![2-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12835353.png)

![(3R,3aS,5aR,5bR,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B12835384.png)